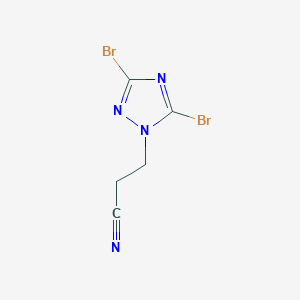

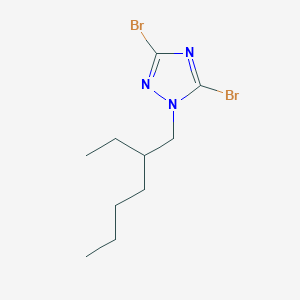

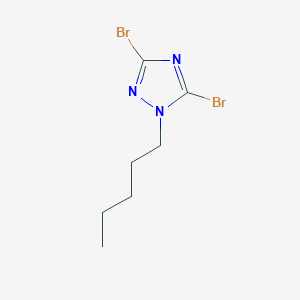

3,5-Dibromo-1-pentyl-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present in an array of pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds often involves the reaction of 3-amino-1,2,4-triazole with various electrophiles and nucleophiles . This allows for the construction of diverse novel bioactive molecules .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring.Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to their unique structure and properties . They can act as ligands in coordination chemistry and can also participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents . In general, they are solid at room temperature and have relatively high melting points .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Dibromo-Triazoles : Dibromo-triazoles, including 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole, can be synthesized from 1H-1,2,4-triazole using bromine or N-bromosuccinimide. These compounds serve as important functional materials due to their high biological activity, low toxicity, and systemic nature. The amino derivatives prepared from these dibromo-triazoles have significant applications in materials chemistry (H.-X. Yu et al., 2014).

- Characterization and Structural Analysis : The crystal structures of dibromo-triazoles and their amino derivatives were characterized by various spectroscopic and analytical techniques. This detailed analysis aids in understanding their chemical properties and potential applications in fields like energetic materials and pharmaceuticals (Zi Wang et al., 2020).

Biological and Medicinal Applications

- Patent Review on Triazole Derivatives : A review of patents for triazole derivatives, including 1H-1,2,4-triazoles, highlights their importance in developing new drugs with diverse biological activities. The review emphasizes the need for efficient synthesis methods that consider green chemistry and addresses new diseases and drug resistance (V. Ferreira et al., 2013).

Materials Science Applications

- Reactivity with NH-Azoles : The study on the reactivity of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles demonstrates the potential of these compounds in synthesizing novel materials with specific chemical properties. The reaction products have varied structures depending on the substitution patterns, indicating the versatility of dibromo-triazoles in materials science (F. A. Khaliullin et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,5-dibromo-1-pentyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br2N3/c1-2-3-4-5-12-7(9)10-6(8)11-12/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUUJYLTZUKHIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=NC(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)

![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)

amine hydrochloride](/img/structure/B6361697.png)

amine hydrochloride](/img/structure/B6361703.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)

![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)

![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)